3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C20H23BrO4. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methoxybenzaldehyde moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde typically involves multiple steps. One common method includes the following steps:
Etherification: The formation of an ether bond between the phenol and the ethoxy group.
Aldehyde Formation:
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. For example, bromination may be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in the presence of a suitable solvent.
Major Products
Oxidation: 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The bromine atom and the aldehyde group are key functional groups that can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-tert-butylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromo-2-tert-butylphenol: Similar structure but with a hydroxyl group instead of an aldehyde.
3-Bromo-4-tert-butylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO4/c1-20(2,3)15-5-7-16(8-6-15)24-9-10-25-19-17(21)11-14(13-22)12-18(19)23-4/h5-8,11-13H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDCWMWSSPSMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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